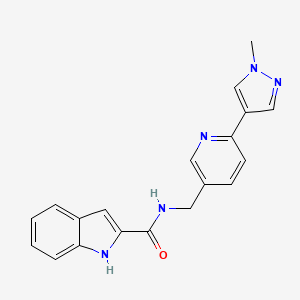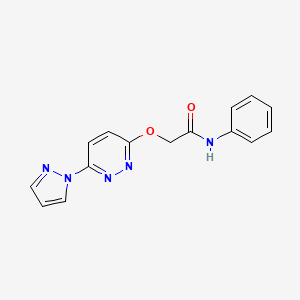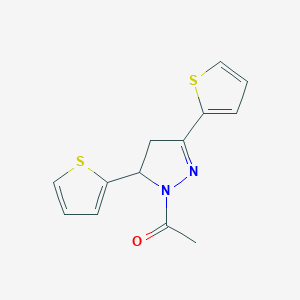![molecular formula C18H14N4O4S B2503848 N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 865286-87-9](/img/structure/B2503848.png)
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide is a derivative of benzothiazole and oxadiazole, which are heterocyclic compounds known for their biological activities. The benzothiazole moiety is a common scaffold in medicinal chemistry, often associated with antimicrobial and anticancer properties. Similarly, oxadiazoles are known for their diverse pharmacological activities, including antimicrobial, antioxidant, and anticancer effects.
Synthesis Analysis
The synthesis of related compounds typically involves the formation of the oxadiazole ring, which can be achieved through cyclization reactions. For instance, the synthesis of 1,3,4-oxadiazole derivatives as mentioned in paper involves the reaction of carbohydrazide with aromatic acids. Although the specific synthesis of this compound is not detailed in the provided papers, it likely follows a similar synthetic route involving the formation of the oxadiazole ring followed by subsequent functionalization to introduce the benzothiazole and dimethoxyphenyl groups.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple aromatic rings and heteroatoms, which contribute to their biological activity. The oxadiazole ring, in particular, is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, which can engage in hydrogen bonding and other non-covalent interactions with biological targets. The dimethoxyphenyl group may also influence the compound's electronic properties and its ability to interact with enzymes or receptors.
Chemical Reactions Analysis
Compounds containing oxadiazole and benzothiazole rings can participate in various chemical reactions. These reactions may include nucleophilic substitution, where the heteroatoms in the rings can act as leaving groups or sites for nucleophilic attack. Additionally, the presence of amide functional groups can lead to hydrolysis under certain conditions, potentially yielding the corresponding acid and amine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of aromatic rings and heteroatoms typically results in compounds with high thermal stability and significant lipophilicity, which can affect their solubility and permeability across biological membranes. The electronic properties of the oxadiazole and benzothiazole rings, along with the substituents like the dimethoxyphenyl group, can also impact the compound's absorption, distribution, metabolism, and excretion (ADME) profiles, as well as its toxicity.
Scientific Research Applications
Antibacterial Agents
Compounds related to the specified chemical have been synthesized and evaluated for their antibacterial properties. For example, certain synthesized compounds exhibited promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, suggesting potential as novel antibacterial agents. Additionally, these compounds were assessed for cytotoxic activity against mammalian cell lines, indicating their safety for therapeutic use (Palkar et al., 2017).
Anticancer Agents
Several derivatives of the specified chemical structure have been synthesized and tested for anticancer activity. For instance, a series of substituted benzamides were evaluated against different cancer cell lines, showing moderate to excellent anticancer activity. Some of these derivatives displayed higher anticancer activities than the reference drug, highlighting their potential as anticancer agents (Ravinaik et al., 2021).
Antimicrobial and Anti-Proliferative Activities
Compounds with structures related to the specified chemical have been investigated for their antimicrobial and anti-proliferative activities. For example, certain derivatives exhibited broad-spectrum antibacterial activities and potent activity against specific Gram-positive bacteria. Additionally, these compounds showed promising anti-proliferative activity against various cancer cell lines, including prostate, colorectal, and breast cancer lines (Al-Wahaibi et al., 2021).
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to bind to various biological targets. Benzothiazole derivatives are known to exhibit a broad spectrum of biological effects, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . They can modulate the function of enzymes and receptors, which makes them extremely important for studying cell biology and the treatment of diseases .
Future Directions
The future research directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the diverse biological activities of benzothiazole derivatives, this compound could be a promising candidate for the development of new drugs . Additionally, further studies could focus on optimizing its synthesis and improving its physicochemical properties .
properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4S/c1-24-11-4-5-12(14(8-11)25-2)17-21-22-18(26-17)20-16(23)10-3-6-13-15(7-10)27-9-19-13/h3-9H,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWHTUAJTDRCPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2503768.png)
![2-(4-Ethoxybenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2503769.png)
![ethyl 3-carbamoyl-2-(2-(phenylthio)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2503770.png)
![2-Chloro-1-[3-(5-methyl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]propan-1-one](/img/structure/B2503771.png)


![(9E)-4,6-Dihydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,5,18-trione](/img/structure/B2503775.png)

![Methyl 2-[4-(aminocarbonyl)piperidin-1-yl]-3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2503778.png)


![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide](/img/structure/B2503782.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2503785.png)
![1-(2,5-dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2503786.png)